molecular formula C15H9NO5 B2541032 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 620545-96-2

6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2541032
CAS No.: 620545-96-2
M. Wt: 283.239
InChI Key: SJNIVFZEKRLLEP-AUWJEWJLSA-N
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Description

6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a molecular formula of C15H9NO5 and a molecular weight of 283.24 g/mol . This compound is notable for its unique structure, which includes a benzofuran ring fused with a nitrophenyl group. It is primarily used in research settings due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 6-hydroxy-2,3-dihydro-1-benzofuran-3-one with 4-nitrobenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring or the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 6-oxo-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one.

    Reduction: Formation of 6-hydroxy-2-[(4-aminophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activities may be attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
  • 6-hydroxy-2-[(4-aminophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
  • 2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Uniqueness

6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both a hydroxyl group and a nitrophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-11-5-6-12-13(8-11)21-14(15(12)18)7-9-1-3-10(4-2-9)16(19)20/h1-8,17H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNIVFZEKRLLEP-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319825
Record name (2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

620545-96-2
Record name (2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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